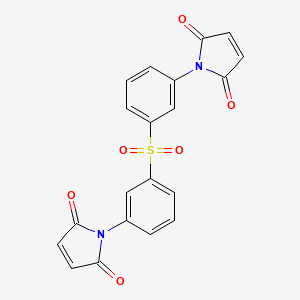
1H-Pyrrole-2,5-dione, 1,1'-(sulfonyldi-3,1-phenylene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2,5-dione, 1,1’-(sulfonyldi-3,1-phenylene)bis- is a chemical compound with the molecular formula C20H12N2O6S and a molecular weight of 408.381 g/mol . It is also known by its synonym, 3,3’-Bismaleimidodiphenyl sulfone . This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1H-Pyrrole-2,5-dione, 1,1’-(sulfonyldi-3,1-phenylene)bis- typically involves the reaction of maleic anhydride with sulfonyldi-3,1-phenylene . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
1H-Pyrrole-2,5-dione, 1,1’-(sulfonyldi-3,1-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2,5-dione, 1,1’-(sulfonyldi-3,1-phenylene)bis- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of polymers and as a cross-linking agent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2,5-dione, 1,1’-(sulfonyldi-3,1-phenylene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action include signal transduction pathways that regulate cellular processes.
Comparación Con Compuestos Similares
1H-Pyrrole-2,5-dione, 1,1’-(sulfonyldi-3,1-phenylene)bis- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: This compound has a similar structure but with a methylene bridge instead of a sulfonyl group.
N,N’-(1,3-Phenylene)dimaleimide: Another related compound with a different bridging group.
The uniqueness of 1H-Pyrrole-2,5-dione, 1,1’-(sulfonyldi-3,1-phenylene)bis- lies in its sulfonyl group, which imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Propiedades
Número CAS |
68555-55-5 |
|---|---|
Fórmula molecular |
C20H12N2O6S |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
1-[3-[3-(2,5-dioxopyrrol-1-yl)phenyl]sulfonylphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C20H12N2O6S/c23-17-7-8-18(24)21(17)13-3-1-5-15(11-13)29(27,28)16-6-2-4-14(12-16)22-19(25)9-10-20(22)26/h1-12H |
Clave InChI |
RNSJLHIBGRARKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15215123.png)
![3-(4-Ethoxyphenyl)-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B15215127.png)
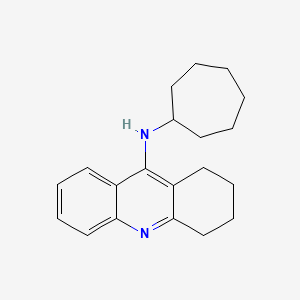
![N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B15215148.png)
![7-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15215154.png)
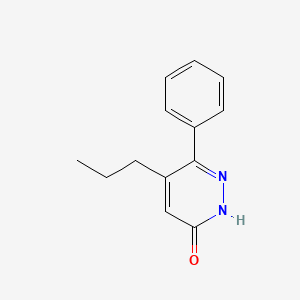
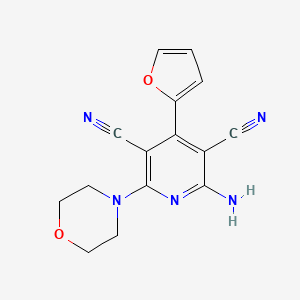
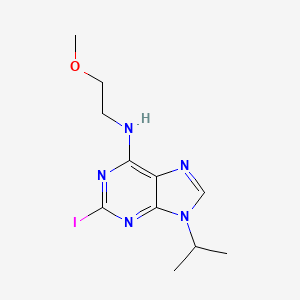

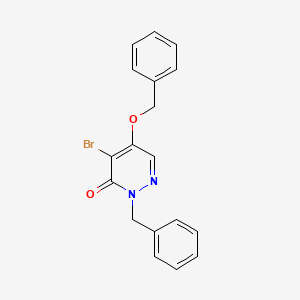
![2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15215201.png)
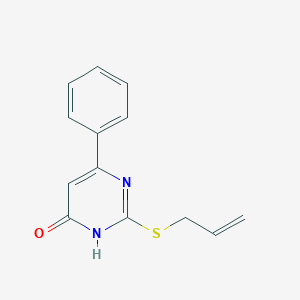
![7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide](/img/structure/B15215218.png)

